molecular formula C7H8O2S B8590371 5-Ethoxy-2-thiophenecarbaldehyde

5-Ethoxy-2-thiophenecarbaldehyde

Cat. No. B8590371
M. Wt: 156.20 g/mol
InChI Key: XUMDIGQTRGWQBJ-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

To a solution of 2-ethoxythiophene (355 mg, 2.77 mmol) in 14 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (1.22 mL, 2.5 M in hexanes) dropwise over 5 minutes. After stirring at −78° C. for 20 minutes, dimethylformamide (1.07 mL, 13.9 mmol) was added in a single portion and the reaction mixture allowed to warm to room temperature while stirring, before being poured into 60 mL of 1 N hydrochloric acid. Organics were extracted with 1:1 ether/hexanes (2×75 mL), washed with 1 N hydrochloric acid (2×40 mL), water (40 mL) and brine, dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (5-7% ethyl acetate in hexanes) to give 5-ethoxy-2-thiophenecarbaldehyde (216 mg, 49%). Used without further characterization.
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)[CH3:2].C([Li])CCC.CN(C)[CH:16]=[O:17].Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH2:1]([O:3][C:4]1[S:5][C:6]([CH:16]=[O:17])=[CH:7][CH:8]=1)[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
C(C)OC=1SC=CC1
Name
Quantity
1.22 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with 1:1 ether/hexanes (2×75 mL)
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid (2×40 mL), water (40 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude residue was subjected to chromatography on silica gel with gradient elution (5-7% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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